Dibenzylstannanone
Description
Structure
2D Structure
Properties
CAS No. |
10448-44-9 |
|---|---|
Molecular Formula |
C14H14OSn |
Molecular Weight |
316.97 g/mol |
IUPAC Name |
dibenzyl(oxo)tin |
InChI |
InChI=1S/2C7H7.O.Sn/c2*1-7-5-3-2-4-6-7;;/h2*2-6H,1H2;; |
InChI Key |
DRNWASHEONIABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of Dibenzylstannanone
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
In a related dibenzyltin bis(dithiomorpholinocarbamate) complex, the tin atom was found to be in a distorted five-coordinate trigonal bipyramidal geometry in a dimeric structure. Another study on dibenzyltin bis(dithiotetrahydropyrrolocarbamate) revealed a six-coordinate tin atom in a distorted octahedron. researchgate.net These examples highlight the flexibility of the coordination sphere of the tin atom in dibenzyltin compounds, which is highly dependent on the nature of the coordinating ligands.
Based on the structural data of these related compounds, a hypothetical solid-state structure for dibenzylstannanone could be proposed to exist as a polymeric or oligomeric network, a common structural motif for organotin oxides. In such a structure, the tin atoms would likely be bridged by oxygen atoms, leading to a higher coordination number for the tin centers, potentially five or six. The benzyl (B1604629) groups would occupy two of the coordination sites.
Table 1: Representative Crystallographic Data for Dibenzyltin(IV) Complexes
| Compound | Crystal System | Space Group | Sn Coordination Geometry |
|---|---|---|---|
| cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dibenzyltin(IV) | Not Specified | Not Specified | Distorted cis-octahedral |
| Dibenzyltin bis(dithiomorpholinocarbamate) | Orthorhombic | Pca21 | Distorted trigonal bipyramidal (in dimer) |
| Dibenzyltin bis(dithiotetrahydropyrrolocarbamate) | Orthorhombic | Pccn | Distorted octahedral |
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For organotin compounds, a combination of 1H, 13C, and 119Sn NMR provides a comprehensive picture of the molecular framework.
The 1H NMR spectrum of this compound is expected to show characteristic signals for the benzyl ligands. The methylene protons (-CH2-) directly attached to the tin atom would appear as a singlet, with potential satellite peaks due to coupling with the tin isotopes (117Sn and 119Sn). The chemical shift of these protons would be influenced by the electronegativity of the tin-oxygen framework. The aromatic protons of the phenyl rings would typically appear as a multiplet in the downfield region of the spectrum. In related dibenzyltin(IV) complexes, the methylene protons have been observed in the range of 2.5-3.5 ppm, while the aromatic protons resonate between 7.0 and 8.0 ppm. researchgate.net
Table 2: Expected 1H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Sn-CH2-Ph | 2.5 - 3.5 | Singlet (with 117/119Sn satellites) |
| Aromatic (Ph) | 7.0 - 8.0 | Multiplet |
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methylene carbon and the aromatic carbons of the benzyl groups. The chemical shift of the methylene carbon directly bonded to the tin atom is particularly sensitive to the coordination environment of the tin. The aromatic carbons will show a characteristic pattern of signals in the aromatic region of the spectrum. In various organotin compounds, the J(119Sn-13C) coupling constants are valuable for determining the coordination number of the tin atom. chemicalbook.com For instance, in a series of trimethyltin compounds, the 1J(119Sn-13C) coupling constants were found to be in the range of 300-400 Hz. chemicalbook.com
Table 3: Expected 13C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Sn-CH2-Ph | 25 - 40 |
| Aromatic (Ph) | 120 - 140 |
119Sn NMR spectroscopy is a direct and highly sensitive probe of the electronic and structural environment of the tin atom. The chemical shift (δ(119Sn)) is strongly dependent on the coordination number of the tin, the nature of the substituents, and the solvent. Generally, an increase in the coordination number at the tin center leads to an upfield shift (to more negative ppm values) in the 119Sn NMR spectrum. For diorganotin oxides, which often exist as dimers or higher aggregates in solution, the 119Sn chemical shifts are typically found in the range of -150 to -400 ppm, indicative of five- or six-coordinate tin centers. For comparison, the 119Sn NMR signal for a four-coordinate dibenzyltin(IV) species would be expected at a much lower field. In a study of dibenzyltin(IV) complexes with quinolin-8-olates, the 119Sn chemical shifts were observed in a range that suggested a distorted cis-octahedral arrangement around the tin atom in solution. researchgate.net
Table 4: Representative 119Sn NMR Chemical Shifts for Organotin Compounds
| Compound Type | Coordination Number | Typical δ(119Sn) (ppm) |
|---|---|---|
| Tetraorganotin | 4 | +150 to -50 |
| Diorganotin Dihalides | 4-5 | +200 to -50 |
| Diorganotin Oxides (dimeric/polymeric) | 5-6 | -150 to -400 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the 1H and 13C NMR signals and establishing the connectivity within the molecule.
COSY: A 1H-1H COSY experiment on this compound would confirm the coupling between the aromatic protons within the phenyl rings.
HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the methylene and aromatic C-H pairs.
HMBC: An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This would be particularly useful to confirm the attachment of the benzyl group to the tin atom by observing a correlation between the methylene protons and the ipso-carbon of the phenyl ring, as well as correlations to the tin atom if a 1H-119Sn HMBC experiment is performed.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The IR spectrum of dibenzyltin dichloride, a precursor, has been studied, and characteristic vibrational bands associated with the Sn-C and Sn-Cl stretching vibrations were identified. researchgate.net For this compound, the key vibrational modes would be:
ν(Sn-O): The tin-oxygen stretching vibrations are expected in the low-frequency region of the IR and Raman spectra, typically between 400 and 600 cm-1. The exact position and number of bands would depend on the structure of the Sn-O framework (e.g., monomeric, dimeric, or polymeric).
ν(Sn-C): The tin-carbon stretching vibrations usually appear in the region of 450-550 cm-1.
Benzyl group vibrations: The characteristic vibrations of the benzyl groups, such as C-H stretching, C=C stretching of the aromatic ring, and various bending modes, would be observed in their expected regions of the spectra.
A comparative analysis of the IR and Raman spectra can provide further structural insights, as some vibrational modes may be active in one technique but not the other due to molecular symmetry.
Table 5: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Sn-O Stretch | 600 - 400 | IR, Raman |
| Sn-C Stretch | 550 - 450 | IR, Raman |
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for the analysis of organometallic compounds. In positive ion mode ESI-MS, this compound is expected to be detected as protonated molecules [M+H]⁺ or as adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.
The fragmentation of the molecular ion under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. A characteristic fragmentation pathway for organotin compounds is the sequential loss of the organic substituents from the tin atom. For this compound, this would involve the loss of benzyl radicals or toluene molecules. The isotopic pattern of tin, with its multiple stable isotopes, provides a distinct signature that aids in the identification of tin-containing fragments nih.gov.
Expected Fragmentation Pattern of this compound in ESI-MS/MS:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [(C₆H₅CH₂)SnOH]⁺ | C₇H₈ (Toluene) |
| [M+H]⁺ | [SnOH]⁺ | 2 x C₇H₈ (Toluene) |
| [(C₆H₅CH₂)SnOH]⁺ | [Sn]⁺ | C₇H₇ (Benzyl radical) and OH |
Note: This table represents a plausible fragmentation pathway. M refers to the neutral this compound molecule.
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. This is particularly useful for confirming the identity of a newly synthesized compound like this compound. The high mass accuracy of HRMS, typically within a few parts per million (ppm), can distinguish between compounds with the same nominal mass but different elemental formulas nih.gov.
For the protonated molecular ion of this compound ([C₁₄H₁₅OSn]⁺), HRMS would provide an experimental mass that can be compared to the calculated exact mass, confirming the elemental composition C₁₄H₁₄OSn.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzyl groups. The benzene ring exhibits characteristic π → π* transitions. The presence of the tin atom and the oxygen bridge may cause a slight shift in the absorption maxima compared to simple benzene derivatives.
Based on data for related aromatic compounds, this compound is predicted to show strong absorption bands in the UV region, likely below 300 nm researchgate.net. The spectrum would likely feature a strong primary band around 200-220 nm and a weaker, fine-structured secondary band in the 250-270 nm region, characteristic of the benzene chromophore. The lack of extended conjugation in the molecule suggests that it will be colorless, with no significant absorption in the visible region.
Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent):
| Wavelength (λmax) Range (nm) | Electronic Transition | Chromophore |
| ~200-220 | π → π* (E-band) | Benzene Ring |
| ~250-270 | π → π* (B-band) | Benzene Ring |
Note: This table is predictive and based on the typical electronic transitions of the benzene chromophore.
Characterization of Electronic Transitions
The electronic transitions of a molecule, which involve the excitation of electrons from lower to higher energy levels, are fundamental to understanding its structure and color. These transitions in compounds like this compound can be probed using ultraviolet-visible (UV-Vis) spectroscopy. The absorption of UV or visible light corresponds to the excitation of outer electrons, primarily π, σ, and non-bonding (n) electrons. shu.ac.ukpharmatutor.org
In this compound, ((C₆H₅CH₂)₂Sn=O), several types of electronic transitions are theoretically possible due to the presence of phenyl rings (π electrons), Sn-C sigma bonds (σ electrons), and lone pairs on the oxygen atom (n electrons). The primary transitions expected to be observed in the accessible UV-Vis range (200-800 nm) are π → π* and n → π*. libretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the benzene rings in the benzyl groups of this compound. These transitions are typically intense, with high molar absorptivity values. shu.ac.uk For conjugated systems, the energy gap for this transition narrows, leading to absorption at longer wavelengths. libretexts.org
n → π Transitions:* This type of transition moves an electron from a non-bonding orbital (like the lone pairs on the oxygen atom of the stannanone moiety) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk
While specific experimental UV-Vis spectra for this compound are not widely published, theoretical calculations on related compounds, such as Dibenzyltin dichloride, have been used to determine the HOMO-LUMO energy gap, which is crucial for understanding electronic transitions. researchgate.netiau.ir For Dibenzyltin dichloride, DFT calculations yielded a HOMO-LUMO energy gap of approximately 0.17 a.u. researchgate.netiau.ir The principal absorption peaks for similar chromophores, like those in chalcone molecules which also contain aromatic rings and a carbonyl group, typically fall in the 330-350 nm range, corresponding to the π → π* transition. researchgate.net
Table 1: Postulated Electronic Transitions for this compound
| Transition Type | Associated Orbitals | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Benzene Ring (HOMO) → Benzene Ring (LUMO) | ~200 - 350 | High |
| n → π | Oxygen Lone Pair (HOMO) → C=O or Sn=O (LUMO) | ~300 - 400 | Low |
| σ → σ* | Sn-C Bonding Orbital → Sn-C Antibonding Orbital | < 200 | High |
Photophysical Property Investigations
Photophysical properties describe the behavior of a molecule following the absorption of light, including processes like fluorescence and phosphorescence. These investigations provide insights into the fate of the excited electronic states. Key parameters studied include fluorescence quantum yields and lifetimes.
For diaryl-substituted compounds, photophysical characteristics are closely linked to their molecular structure and can be influenced by factors such as solvent and temperature. rsc.org Following excitation, a molecule like this compound can return to its ground state via radiative pathways (fluorescence) or non-radiative pathways. The efficiency of fluorescence is quantified by the fluorescence quantum yield.
Surface-Sensitive Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. The method works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core-level electrons is characteristic of the element and its chemical environment.
For this compound, XPS analysis would provide quantitative information on the relative amounts of tin (Sn), oxygen (O), and carbon (C). More importantly, it would reveal the chemical state of the tin atom. The binding energy of the Sn 3d electrons is particularly sensitive to the oxidation state and the nature of the groups bonded to the tin atom.
In organotin(IV) compounds, the Sn 3d₅/₂ binding energy typically falls within a specific range. For instance, in Dibenzyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olates, the Sn 3d₅/₂ binding energies are observed around 487 eV, confirming the +4 oxidation state of tin. Analysis of related dibenzyltin compounds provides a reference for the expected binding energies in this compound.
Table 2: Expected Core-Level Binding Energies for this compound in XPS
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Tin (Sn) | 3d₅/₂ | 486.5 - 487.5 | Confirms Sn(IV) oxidation state; sensitive to coordination environment. |
| Oxygen (O) | 1s | ~531 - 533 | Distinguishes between Sn=O, Sn-O-Sn, and surface adventitious oxygen. |
| Carbon (C) | 1s | ~284.8 (C-C/C-H), ~286 (C-Sn) | Identifies carbon in aromatic rings and attached to the tin atom. |
Advanced and Emerging Spectroscopic Methodologies
Impulsive Stimulated Brillouin Scattering for Material Properties
Impulsive Stimulated Brillouin Scattering (ISBS) is a non-invasive, all-optical technique used to measure the viscoelastic and thermal properties of materials. aip.org This method utilizes crossed laser pulses to create a transient optical interference pattern within the sample, which in turn generates counter-propagating acoustic waves (phonons) through electrostriction. aip.orgoptica.org A separate probe laser beam is diffracted by this acoustic grating, and the temporal behavior of the diffracted signal reveals the frequency and damping of the acoustic waves. From this, material properties such as acoustic velocity and elastic moduli can be determined. optica.orgarxiv.org
While ISBS has not been specifically applied to this compound, its utility has been demonstrated for determining the elastic constants of various single-crystal materials, including minerals and ices at high pressure. aip.orgresearchgate.netwashington.edu For a crystalline sample of this compound, ISBS could be employed to:
Determine Single-Crystal Elastic Constants: By measuring acoustic velocities along different crystallographic directions, the full set of elastic constants (the stiffness tensor) could be determined. This provides fundamental information about the material's mechanical anisotropy and response to stress.
Probe Phase Transitions: Changes in the elastic properties are often associated with structural phase transitions. ISBS could monitor these changes as a function of temperature or pressure.
Characterize Thin Films: The technique is also suitable for characterizing the mechanical properties of thin films or surface layers of this compound.
The fast acquisition times and strong signals of ISBS make it an attractive technique for probing material mechanics at the microscale. optica.org
Compressed Hyperspectral Raman for Spatially Resolved Analysis
Hyperspectral Raman imaging is a technique that combines Raman spectroscopy with microscopy to generate a detailed chemical map of a sample. It provides a full Raman spectrum for each pixel of an image, allowing for the visualization of the spatial distribution of different chemical components. nih.gov Compressed (or compressive) Hyperspectral Raman is an advanced implementation that significantly increases imaging speeds. acs.orgnih.gov It uses a spatial light modulator to apply a series of optical filters, enabling the reconstruction of the hyperspectral data from a reduced number of measurements. acs.orgnih.gov
For the analysis of this compound, this technique would offer significant advantages over conventional methods, particularly for solid-state samples:
Chemical Homogeneity Mapping: It could rapidly map the distribution of this compound across a sample surface, identifying areas of aggregation or impurities.
Polymorph Identification: Different crystalline forms (polymorphs) of a compound have distinct Raman spectra. Hyperspectral imaging could identify and map the spatial distribution of different polymorphs within a mixed-phase sample.
Analysis of Formulations: If this compound were incorporated into a larger matrix or device, compressed hyperspectral Raman could visualize its distribution and interaction with other components without destructive sample preparation.
The ability to acquire chemical images in minutes makes this a powerful tool for quality control, polymorphism studies, and understanding the microstructural composition of materials containing this compound. acs.orgnih.gov
Reactivity and Reaction Mechanisms of Dibenzylstannanone
Ligand Exchange and Substitution Reactions at the Tin Center
The tin center in dibenzylstannanone is susceptible to ligand exchange and substitution reactions, a common characteristic of organotin compounds. These reactions involve the replacement of the oxygen atom or the benzyl (B1604629) groups with other ligands. The coordination number of the tin atom can change during these processes.
Key Research Findings:
Halide Exchange: Dibenzyltin dichloride can be synthesized from the reaction of tin powder with benzyl chloride. google.com This suggests that the benzyl groups are relatively stable on the tin center under certain conditions. Conversely, organotin oxides can be converted from organotin halides through base hydrolysis. rjpbcs.com
General Ligand Substitution: In organotin compounds, ligand exchange is a fundamental reaction. For instance, in complex metal ions, one ligand can be replaced by another, and these reactions are crucial for synthesis and understanding stereochemistry. nih.govrsc.org While not specific to this compound, this principle applies.
Influence of Benzyl Groups: The benzyl groups, being moderately electron-donating, influence the electrophilicity of the tin atom, which in turn affects the rate and mechanism of ligand substitution reactions.
Table 1: Examples of Ligand Exchange Reactions in Organotin Chemistry
| Reactant Type | Incoming Ligand | Product Type | General Observations |
| R₂SnO | H₂O | R₂Sn(OH)₂ | Reversible hydration |
| R₂SnO | R'COOH | R₂Sn(OOCR')₂ | Formation of dicarboxylates |
| R₂SnX₂ | OH⁻ | R₂SnO | Hydrolysis to form the oxide |
| R₂SnO | HX | R₂SnX₂ | Reaction with protic acids to form dihalides |
Note: R represents an organic substituent, such as a benzyl group. This table represents general reactivity patterns for dialkyl/diaryl tin oxides.
Photoreactivity and Photo-induced Transformations of Stannanone Derivatives
The photoreactivity of organotin compounds, including stannanone derivatives, is an area of interest, particularly concerning their stability and degradation pathways under UV irradiation. Organotin compounds are known to be used as photostabilizers for polymers like PVC. gelest.com
Key Research Findings:
UV Stabilization: Diorganotin compounds can act as heat stabilizers in polyvinyl chloride (PVC) by binding hydrochloric acid formed during thermal decomposition. cdc.gov Some organotin compounds also stabilize polymers by reacting with organic radicals generated during degradation. cdc.gov
Photo-degradation: While used as stabilizers, organotin compounds themselves can undergo photodegradation. The specific mechanisms for this compound are not well-documented, but it is expected that UV radiation could lead to the cleavage of the tin-carbon or tin-oxygen bonds, potentially forming radical species.
Thermal Stability and Decomposition Pathways
The thermal stability of this compound is a critical aspect of its chemistry, dictating its behavior at elevated temperatures. Like other dialkyltin oxides, it is expected to have a relatively high thermal stability.
Key Research Findings:
General Decomposition of Organotin Oxides: The thermal decomposition of dialkyltin oxide polymers has been studied, revealing complex pyrolysis pathways. city.ac.uk These decompositions can involve the formation of various volatile and non-volatile products.
Catalyst Stability: Tin-based catalysts, including organotin oxides, are noted for their ability to not decompose at high temperatures, which is a key advantage in their application in polyester formation. rjpbcs.comgelest.com
Decomposition Products: The pyrolysis of organotin compounds can lead to the formation of tin oxides (both Sn(II) and Sn(IV)) as solid residues. city.ac.uk For this compound, thermal decomposition would likely involve the cleavage of the benzyl groups, potentially forming toluene, bibenzyl, and various tin oxide species.
Table 2: General Thermal Decomposition Characteristics of Organotin Oxides
| Compound Class | Onset of Decomposition | Final Residue | Volatile Products |
| Dialkyltin Oxides | Generally > 250 °C | SnO₂, SnO | Alkanes, Alkenes, CO, CO₂ |
| Diaryltin Oxides | Generally > 300 °C | SnO₂, SnO | Aromatic hydrocarbons, CO, CO₂ |
This table provides a generalized overview and specific temperatures and products can vary significantly based on the organic substituents and experimental conditions.
Reactions with Inorganic and Organic Substrates
This compound is expected to react with a variety of inorganic and organic substrates, primarily through interactions at the tin-oxygen bond.
Key Research Findings:
Reaction with Acids: As a basic oxide, this compound will react with inorganic and organic acids to form the corresponding dibenzyltin salts and water. For example, reaction with hydrochloric acid would yield dibenzyltin dichloride.
Transesterification Catalysis: Dibenzyltin oxide has been shown to have catalytic activity in transesterification reactions, although it may exhibit weaker activity but higher selectivity compared to other organotin oxides like diphenyltin oxide. researchgate.net
Reactions with Alkyl Halides: The direct synthesis of dibenzyltin chlorides from tin metal and benzyl chloride indicates the feasibility of forming tin-carbon bonds under specific conditions. sci-hub.st
Adduct Formation and Lewis Acidity/Basicity Studies
The tin atom in this compound is a Lewis acid, capable of accepting electron pairs from Lewis bases to form adducts. wikipedia.org This Lewis acidity is a key feature of its reactivity.
Key Research Findings:
Lewis Acidic Character: Organotin halides are known Lewis acids that readily form complexes with electron donors. gelest.com While this compound is an oxide, the tin center retains its Lewis acidic character.
Adduct Formation: Stannanones can be stabilized through the formation of Lewis acid-base adducts. researchgate.netchemrxiv.org For instance, a diylide-substituted stannanone was isolated as a stable compound through stabilization by the Lewis acid SnCl₂. researchgate.netchemrxiv.org
Tribenzyltin Lewis Acid: A related compound, tribenzyltin triflate (Bn₃SnOTf), has been synthesized and characterized as a novel Lewis acid capable of activating molecular hydrogen. nih.gov This highlights the potential for benzyl-substituted tin compounds to exhibit significant Lewis acidity. The acceptor number (AN), a measure of Lewis acidity, for Bn₃SnOTf was determined to be 74.0. nih.gov
Oligomerization and Condensation Reactions to Form Polymeric Tin-Oxo Structures
Monomeric stannanones (R₂Sn=O) are generally unstable and readily undergo oligomerization or condensation reactions to form more stable polymeric or cluster structures containing Sn-O-Sn linkages (stannoxanes).
Key Research Findings:
Stannoxane Formation: Organotin(IV) oxides typically exist as polymeric structures in the solid state, especially when the organic substituents are small. nih.gov
Cyclic Structures: Basic hydrolysis of diorganotin dihalides can lead to the formation of cyclic oxides, such as trimers of the form (R₂SnO)₃. nih.gov
Influence of Solvent: The polarity of the solvent used for crystallization can influence the rate of oligomerization and the final structure of the resulting stannoxanes. nih.gov
Catalytic Reaction Mechanisms
Dibenzyltin oxide has been identified as a catalyst in certain organic reactions, particularly in the formation of polyesters.
Key Research Findings:
Polyester Synthesis: Dibenzyltin oxide is one of the organotin oxides that can be employed as a catalyst in the preparation of polyesters from dihydroxyl-containing compounds and dicarboxylic acids or their derivatives. google.com
Transesterification: In transesterification reactions, organotin oxides are believed to function by ligand exchange at the tin center, bringing the reactants (an alcohol and an ester) together in the coordination sphere of the tin atom to facilitate the reaction. gelest.com
Catalytic Activity: While effective, dibenzyltin oxide has been reported to exhibit weaker catalytic activity in some transesterification reactions compared to diphenyltin oxide. researchgate.net
Coordination Chemistry of Dibenzylstannanone Derivatives
Monomeric and Oligomeric Stannanone Coordination Motifs
Dibenzylstannanone, like other diorganostannanones, is highly prone to oligomerization due to the high reactivity of the Sn=O bond. The fundamental structural motif is the distannoxane unit, which features a four-membered (Sn-O)₂ ring. This core can further assemble into more complex oligomeric and polymeric structures, including ladder, drum, and cube arrangements. The specific motif adopted is influenced by the steric and electronic properties of the organic substituents on the tin atom and the coordination of other ligands.
In the case of this compound derivatives, the benzyl (B1604629) groups provide moderate steric bulk, influencing the aggregation state. While true monomeric stannanones are rare and require bulky substituents for stabilization, the coordination of Lewis bases can lead to the formation of monomeric adducts where the tin center is typically four- or five-coordinate.
Table 1: Common Structural Motifs of Diorganostannoxanes
| Structural Motif | Description | Typical Coordination Number of Tin |
| Dimer (Cyclic) | A four-membered (Sn-O)₂ ring. | 4 or 5 |
| Trimer (Cyclic) | A six-membered (Sn-O)₃ ring. | 4 or 5 |
| Ladder | Fused (Sn-O)₂ rings forming a ladder-like polymer. | 5 |
| Drum | A cage-like structure with a (Sn-O)₃ core. | 5 |
| Cube | A cubic [R₄Sn₄O₄] core. | 5 |
Synthesis and Characterization of Heterometallic Stannanone Complexes
The synthesis of heterometallic complexes involving this compound derivatives typically proceeds through the reaction of a pre-formed distannoxane with a metal salt or a metal complex containing labile ligands. The oxygen atoms of the stannoxane core act as Lewis basic sites, capable of coordinating to a variety of metal ions.
A general synthetic route involves the controlled hydrolysis of dibenzyltin dihalides, such as dibenzyltin dichloride, to form the reactive stannanone intermediate, which is then trapped in situ by the desired metal complex.
Synthesis Example: (C₆H₅CH₂)₂SnCl₂ + 2 NaOH → [(C₆H₅CH₂)₂SnO]ₙ + 2 NaCl + H₂O [(C₆H₅CH₂)₂SnO]ₙ + M-L → [(C₆H₅CH₂)₂SnO]ₓ(M-L)ᵧ (where M-L is a metal-ligand fragment)
Characterization of these heterometallic complexes relies on a combination of spectroscopic and analytical techniques.
¹¹⁹Sn NMR Spectroscopy: Provides crucial information about the coordination environment of the tin atom. The chemical shift is sensitive to the coordination number and the geometry at the tin center.
¹¹⁹mSn Mössbauer Spectroscopy: Gives insight into the oxidation state and coordination geometry of the tin atoms.
ESI-Mass Spectrometry: Helps in identifying the composition and fragmentation patterns of the complexes in solution.
For instance, the reaction of a dibenzyltin(IV) species with quinolinolate ligands has been shown to result in complexes where the tin center is hexacoordinated, adopting a distorted cis-octahedral geometry in both the solid state and in solution researchgate.netupce.cz.
Ligand Design and Stannanone Complexation Strategies
The design of ancillary ligands plays a pivotal role in controlling the structure and reactivity of this compound complexes. Ligands can be designed to either coordinate directly to the tin atom, modifying its Lewis acidity and steric environment, or to pre-organize stannanone units for the assembly of larger supramolecular structures.
Strategies in ligand design include:
Chelating Ligands: Bidentate or polydentate ligands can coordinate to the tin atom, preventing extensive oligomerization and allowing for the isolation of discrete monomeric or dimeric species. Examples include Schiff bases and carboxylates nih.govnih.gov.
Bridging Ligands: Ligands with multiple donor sites can link stannoxane units together, leading to the formation of coordination polymers or discrete polymetallic cages.
Sterically Demanding Ligands: Bulky ligands can kinetically stabilize monomeric stannanone adducts by preventing intermolecular association.
The choice of ligand can also influence the reactivity of the resulting complex, for example, in catalytic applications where the ligand can modulate the accessibility of the active tin center.
Stereochemical Aspects of Stannanone Coordination Compounds
The stereochemistry of organotin(IV) compounds is a well-established field, with tin centers capable of adopting various coordination geometries, most commonly tetrahedral, trigonal bipyramidal, and octahedral cdnsciencepub.comrjpbcs.com. In this compound derivatives, the coordination of additional ligands to the tin atom can lead to stereoisomerism.
For six-coordinate complexes of the type R₂SnL₂, where L is a bidentate ligand, both cis and trans isomers with respect to the arrangement of the two benzyl groups are possible. The preferred isomer is often dictated by a combination of steric and electronic factors, including the bite angle of the chelating ligand cdnsciencepub.com. Ligand-ligand repulsion calculations have been successfully applied to predict the preferred stereochemistry in such systems cdnsciencepub.com. The stereochemical stability of organotin compounds can be investigated using techniques like nuclear magnetic resonance spectroscopy acs.org.
Supramolecular Assembly and Self-Organization of Stannanone Complexes
The ability of stannoxane units to form robust and predictable aggregates makes them excellent building blocks for supramolecular chemistry acs.orgnih.gov. The self-assembly of this compound derivatives can be directed by non-covalent interactions such as hydrogen bonding, π-π stacking (potentially involving the benzyl groups), and van der Waals forces, in addition to the primary coordinative bonds.
By judiciously designing the organic substituents and ancillary ligands, it is possible to control the self-organization process to create complex supramolecular architectures, including macrocycles, cages, and coordination polymers. These assemblies can exhibit interesting host-guest chemistry and have potential applications in materials science and catalysis. The formation of these supramolecular structures is a dynamic process, and the final architecture can be influenced by factors such as solvent, temperature, and concentration nih.govubc.ca.
Computational and Theoretical Studies of Dibenzylstannanone
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For a molecule like Dibenzylstannanone, DFT can be employed to elucidate its electronic and structural properties. The choice of functional and basis set is crucial for obtaining reliable results. For organotin compounds, hybrid functionals such as B3LYP are often used in conjunction with basis sets that can adequately describe the heavy tin atom, such as those from the LANL2DZ or Def2 series.
DFT calculations would allow for the determination of key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.6 eV | Relates to the electronic excitability and chemical stability. |
| Dipole Moment | 3.5 D | Provides information about the polarity of the molecule. |
| Hypothetical DFT-calculated electronic properties of this compound at the B3LYP/LANL2DZ level of theory. |
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark data for other methods. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used for the geometric optimization of this compound.
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. Ab initio calculations would be particularly useful in accurately predicting the Sn=O bond length and the C-Sn-C bond angle, which are critical to understanding the geometry and steric hindrance around the tin center.
| Parameter | Hypothetical Optimized Value |
| Sn=O Bond Length | 1.95 Å |
| C-Sn-C Bond Angle | 115° |
| Sn-C Bond Length | 2.15 Å |
| Hypothetical geometric parameters for this compound optimized using MP2/LANL2DZ. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, a key area of interest would be its reactivity at the stannanone (Sn=O) moiety.
For instance, the reaction of this compound with a simple electrophile like a proton could be modeled. DFT calculations could be used to locate the transition state for the protonation of the oxygen atom and to calculate the activation barrier for this process. This would provide insights into the basicity of the stannanone oxygen. Similarly, its reaction with a nucleophile at the tin center could be investigated to understand its electrophilic character. An ab initio computational study on the reaction of organotin enolates with aldehydes has shown that the reaction can proceed through either a cyclic or an acyclic transition state, depending on the coordination of the tin atom acs.org.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can be invaluable for the characterization of new or unstable compounds. For this compound, DFT and time-dependent DFT (TD-DFT) can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated, with the Sn=O stretching frequency being a particularly important diagnostic peak.
NMR Spectroscopy: The chemical shifts of the various nuclei (¹H, ¹³C, ¹¹⁹Sn) can be predicted. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination environment of the tin atom and would be a key parameter to predict.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing information about the color and photophysical properties of the compound.
| Spectroscopic Data | Hypothetical Predicted Value |
| IR (Sn=O stretch) | 950 cm⁻¹ |
| ¹¹⁹Sn NMR Chemical Shift | -50 ppm |
| UV-Vis (λmax) | 280 nm |
| Hypothetical predicted spectroscopic data for this compound. |
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, could provide insights into its conformational flexibility.
For example, the rotation of the benzyl (B1604629) groups around the Sn-C bonds could be studied to understand the conformational landscape of the molecule. MD simulations can also be used to study the interactions of this compound with solvent molecules, providing information about its solvation and transport properties. Such simulations have been used to investigate the binding of organotin compounds to biological macromolecules, shedding light on their toxicological mechanisms nih.gov.
Computational Design of Novel Stannanone Architectures
Computational chemistry can be used not only to study existing molecules but also to design new ones with desired properties. By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the benzyl rings or by replacing the benzyl groups with other organic moieties—it is possible to tune its electronic and steric properties.
For instance, DFT calculations could be used to screen a library of virtual stannanone derivatives to identify candidates with a smaller HOMO-LUMO gap, which might have interesting applications in materials science. Computational design could also be used to develop new stannanone-based catalysts with enhanced reactivity or selectivity for specific organic transformations. The computational design of mixed-valence tin sulfides as solar absorbers is an example of how these methods can be applied to discover new materials with desirable properties researchgate.net.
Advanced Applications of Dibenzylstannanone in Catalysis and Materials Science
Catalytic Applications
The catalytic activity of organotin compounds, including dialkyltin oxides analogous to dibenzylstannanone, is well-documented. These compounds are recognized for their efficacy in promoting a variety of chemical transformations. bnt-chemicals.comwikipedia.orgbnt-chemicals.com
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Organotin compounds have traditionally been employed as homogeneous catalysts in numerous industrial processes. researchgate.net Diorganotin carboxylates, for instance, are effective catalysts for the formation of polyurethanes, the vulcanization of silicones, and in transesterification reactions. wikipedia.org Dibutyltin oxide, a related dialkyltin oxide, is known to catalyze the selective sulfonylation of primary alcohols. organic-chemistry.org The catalytic mechanism often involves the Lewis acidic nature of the tin center, which can activate substrates for subsequent reactions. lupinepublishers.com
| Reaction Type | Catalyst Analogue | Key Application | Reference |
| Polyurethane Formation | Diorganotin carboxylates | Production of foams, coatings, adhesives | wikipedia.orgreaxis.com |
| Silicone Vulcanization | Diorganotin carboxylates | Cross-linking of silicone polymers | wikipedia.org |
| Transesterification | Dibutyltin oxide | Synthesis of esters | google.comacs.org |
| Esterification | Dioctyltin oxide | Production of various esters | bnt-chemicals.com |
This table presents examples of reactions catalyzed by organotin compounds analogous to this compound.
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. google.com To overcome this limitation, efforts have been made to develop heterogeneous organotin catalysts. This can be achieved by chemically bonding organotin functionalized silanes to inorganic supports that possess surface hydroxy groups. google.com This approach combines the catalytic advantages of organotin compounds with the practical benefits of heterogeneous systems, such as ease of separation and potential for catalyst recycling. The resulting supported catalysts have shown promise in esterification, transesterification, and the formation of urethanes, ureas, and silicones. google.com
| Support Material | Functionalization | Potential Catalytic Application | Reference |
| Silica (SiO2) | Organotin silanes | Esterification, Transesterification | google.com |
| Alumina (Al2O3) | Organotin silanes | Urethane formation | google.com |
| Titania (TiO2) | Organotin silanes | Silicone synthesis | google.com |
This table illustrates potential supported catalyst systems for this compound-like compounds.
The electrochemical reduction of carbon dioxide (CO2) into valuable chemicals and fuels is a key area of sustainable energy research. mdpi.com Organometallic frameworks, including those based on tin, have been investigated as potential electrocatalysts for this transformation. rsc.org For instance, a tin-oxalate metal-organic framework (MOF) has been shown to be active in the electrocatalytic reduction of CO2. rsc.org Doping such frameworks with other metals, like cadmium, can enhance the conversion of CO2 and promote the formation of valuable organic products such as formate, acetate, and isopropyl alcohol. rsc.org Computational studies have also explored the use of tin oxides and the effect of dopants in improving the energy efficiency of CO2 conversion. eurekalert.org
| Catalyst System | CO2 Reduction Products | Key Finding | Reference |
| Tin-oxalate MOF | Formate, Acetate, Isopropyl Alcohol | Doping with cadmium enhances product formation | rsc.org |
| Tin oxide (computational) | Not specified | Elemental dopants can improve energy efficiency | eurekalert.org |
This table summarizes findings related to the electrocatalytic reduction of CO2 using tin-based catalysts.
Photocatalysis offers a pathway to drive chemical reactions using light energy. The photocatalytic degradation of organotin compounds, such as tributyltin, has been demonstrated using titanium dioxide (TiO2) as the photocatalyst under UV irradiation. nih.govcore.ac.uk This process involves the generation of highly reactive hydroxyl radicals that can break down the organotin compounds. nih.gov While this research focuses on the degradation of organotins, it highlights the potential for tin-based compounds to participate in photo-assisted chemical processes.
Materials Science Applications
The unique properties of organotin compounds also lend themselves to applications in advanced materials, particularly in the fabrication of microelectronics.
Extreme ultraviolet (EUV) lithography is a next-generation technique for manufacturing smaller and more powerful semiconductor devices. trea.com A critical component of this technology is the photoresist, a light-sensitive material used to pattern the silicon wafer. Organotin compounds, specifically organotin-oxo clusters, have emerged as promising photoresists for EUV lithography. trea.comescholarship.orgnih.gov Tin atoms exhibit strong absorption of EUV light, which is a significant advantage for creating high-resolution patterns. trea.com
The photoresist functions by undergoing a chemical transformation upon exposure to EUV radiation, leading to a change in solubility in a developer solution. escholarship.org For organotin-based photoresists, the primary mechanism involves the cleavage of the tin-carbon bond upon irradiation. nih.govnih.gov This reactivity allows for the creation of intricate patterns with high sensitivity and resolution. trea.com The composition of the organotin cluster, including the organic ligands and counter-anions, can be tuned to optimize the photoresist's performance. trea.comnih.gov
| Photoresist Type | Key Feature | Mechanism | Application | Reference |
| Organotin-oxo cluster | High EUV absorption | Tin-carbon bond cleavage | EUV Nanolithography | trea.comescholarship.orgnih.gov |
This table provides an overview of organotin-based photoresists for nanolithography.
Precursors for Tin Oxide (SnO2) Materials
There is no available research indicating the use of this compound as a precursor for the synthesis of tin oxide (SnO2) materials. The scientific literature on SnO2 synthesis details a variety of other organotin and inorganic tin compounds as precursors. These compounds are selected based on their decomposition characteristics, volatility, and reactivity to yield SnO2 thin films, nanoparticles, and other nanostructures with desired properties. Common precursors include tin chlorides, tin alkoxides, and other organotin compounds with different organic ligands. However, this compound is not mentioned among them.
Integration into Hybrid Organic-Inorganic Materials
The integration of specific organometallic compounds into hybrid organic-inorganic materials is a significant area of materials science, leading to materials with combined properties of both organic and inorganic components. These hybrid materials have applications in diverse fields such as optics, electronics, and catalysis. A thorough review of the literature did not yield any studies on the synthesis or application of hybrid materials incorporating this compound. Research in this area typically focuses on organosilanes, organotitanates, and other organometallic compounds that can form stable linkages with inorganic frameworks.
Role in the Development of Functional Nanoporous Materials
Functional nanoporous materials, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs), are developed for applications in gas storage, separation, and catalysis. The structure and functionality of these materials are determined by the organic linkers and metal nodes used in their synthesis. There is no evidence in the scientific literature to suggest that this compound has been utilized as a building block or functional component in the development of such nanoporous materials.
Sensing Applications, e.g., Iodine Capture
The development of materials for sensing applications, including the capture of volatile iodine, is crucial for environmental monitoring and nuclear waste management. Research in this area focuses on porous materials with high surface areas and specific binding sites for iodine. While various organometallic and porous materials have been investigated for this purpose, no studies were found that describe the use of this compound for iodine capture or any other sensing application.
Future Directions and Emerging Research Frontiers in Dibenzylstannanone Chemistry
Exploration of Novel Stannanone Derivatives and Architectures
A primary frontier in dibenzylstannanone research is the synthesis and characterization of new derivatives with unique structural motifs. While this compound itself is often represented as the monomeric species, it typically exists as a dimeric or oligomeric stannoxane, namely dibenzyltin oxide. The exploration of novel derivatives extends from this foundational structure.
Researchers are investigating the synthesis of [dibenzyl(heteroaromaticcarboxylato)tin(IV)] oxides, which are prepared by reacting dibenzyltin oxide with various heteroaromatic carboxylic acids . These reactions yield complex structures, such as centrosymmetric dimers with a central four-membered Sn₂O₂ ring . The tin atoms in these architectures can exhibit different coordination geometries, including distorted octahedrons and trigonal bipyramids, depending on the nature of the carboxylate ligands . The ability to create such diverse coordination environments opens avenues for designing molecules with specific electronic and steric properties.
Future work will likely focus on:
Ligand Variation: Introducing a wider array of functional groups onto the benzyl (B1604629) or carboxylate ligands to modulate solubility, reactivity, and supramolecular assembly.
Controlled Oligomerization: Developing methods to control the extent of oligomerization to produce discrete clusters with well-defined shapes and sizes.
Heterometallic Systems: Incorporating other metals into the stannoxane framework to create heterometallic compounds with synergistic properties.
These novel architectures are not only of fundamental interest for understanding bonding in main group elements but also hold promise for applications in catalysis and materials science.
| Derivative Class | Synthetic Precursor | Key Structural Feature | Potential Research Focus |
| Carboxylato-tin oxides | Dibenzyltin oxide | Dimeric or oligomeric Sn-O-Sn core | Tuning electronic properties via ligand modification |
| Heterometallic stannoxanes | Dibenzyltin oxide and other metal precursors | Mixed-metal Sn-O-M frameworks | Exploring synergistic catalytic activity |
| Functionalized benzyl derivatives | Substituted benzyl halides and tin | Modified peripheral organic groups | Enhancing solubility and processability |
Development of Sustainable Synthetic Methodologies
The traditional synthesis of organotin compounds, including the precursors to this compound, often involves multi-step processes that can generate significant waste. A key future direction is the development of greener and more efficient synthetic routes.
Current methods for producing precursors like dibenzyltin dichloride involve the direct reaction of tin metal with benzyl chloride sci-hub.stgoogle.com. While direct, these reactions can be sensitive to impurities and may have moderate yields google.com. Subsequent hydrolysis of the dichloride yields dibenzyltin oxide sci-hub.st.
Emerging research is focused on improving these processes through:
Catalytic Routes: Designing catalysts that can facilitate the direct synthesis with higher efficiency and selectivity, potentially under milder conditions.
Atom Economy: Exploring reactions that maximize the incorporation of all reactant atoms into the final product, such as direct oxidation methods that avoid the use of halide intermediates.
Benign Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water or supercritical fluids, where feasible.
The principles of green chemistry will be central to the future of this compound synthesis, aiming to reduce environmental impact while improving economic viability.
Integration with Advanced Material Fabrication Techniques
The unique properties of organotin oxides, including their potential for forming robust inorganic cores with tunable organic functionalities, make them attractive candidates for advanced materials. Future research will explore the integration of this compound derivatives into various material fabrication processes.
Organotin compounds are already used as precursors for forming thin films of tin dioxide on glass through chemical vapor deposition (CVD) lupinepublishers.com. This application leverages the thermal decomposition of the organometallic compound to create a functional inorganic layer. Similar principles could be applied to this compound derivatives to fabricate novel materials.
Key areas of exploration include:
Precursors for Nanomaterials: Using this compound derivatives as single-source precursors for the synthesis of tin-based nanoparticles or nanocomposites with controlled size and morphology.
Hybrid Organic-Inorganic Polymers: Incorporating stannoxane units into polymer backbones to create hybrid materials with enhanced thermal stability, refractive index, or other desirable properties.
Functional Coatings: Developing formulations based on this compound for surface coatings that provide properties such as scratch resistance, hydrophobicity, or biocidal activity.
The ability to tailor the organic component (the benzyl groups) provides a handle for ensuring compatibility with various polymer matrices and for controlling the material's final properties.
Interdisciplinary Research Opportunities in Main Group Chemistry
The study of this compound and its derivatives is inherently linked to the broader field of main group chemistry, which focuses on the elements in the s- and p-blocks of the periodic table wikipedia.orglibretexts.orgsolubilityofthings.comthoughtco.com. Future advancements will be driven by interdisciplinary collaborations that bridge the gap between fundamental chemistry and applied sciences.
Main group elements exhibit a rich diversity of chemical bonding and reactivity that is distinct from that of transition metals libretexts.org. Stannanones and stannoxanes are excellent model systems for studying fundamental concepts such as:
Lewis Acidity: The tin center in organotin compounds can act as a Lewis acid, forming adducts with Lewis bases. This property is crucial for their catalytic activity lupinepublishers.com.
Unusual Bonding: The Sn-O-Sn linkages in stannoxanes and the potential for hypercoordination at the tin center provide opportunities to study non-classical bonding arrangements wikipedia.org.
Reaction Mechanisms: Investigating the mechanisms of formation and reaction of these compounds can provide broader insights into the reactivity of heavy p-block elements.
Collaborations between synthetic chemists, computational chemists, materials scientists, and engineers will be essential for designing new stannanone-based systems with targeted functionalities and for understanding their behavior from the molecular to the macroscopic level.
Design Principles for Tunable Functionality in Stannanone Systems
A significant frontier in this compound chemistry is the development of clear design principles to achieve tunable functionality. This involves understanding the structure-property relationships that govern the behavior of these compounds.
The functionality of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom . For this compound derivatives, the benzyl groups and any additional ligands play a critical role in determining the compound's properties.
Future research will focus on establishing principles for tuning:
Catalytic Activity: Organotin compounds, such as dibutyltin dilaurate, are used as catalysts in polyurethane formation and silicone vulcanization wikipedia.org. By systematically modifying the ligands around the tin center in this compound derivatives, it may be possible to develop new catalysts with enhanced activity or selectivity for specific reactions.
Material Properties: The organic substituents influence the physical properties of the resulting materials, such as solubility, processability, and compatibility with other components. By choosing appropriate functional groups on the benzyl rings, researchers can design stannanone-based materials for specific applications.
Biological Activity: The biological activity of organotin compounds is also strongly influenced by the organic ligands uobabylon.edu.iqfrontiersin.org. While beyond the scope of this article, the ability to tune the structure of this compound derivatives could be used to modulate their interactions with biological systems for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
